2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
8-(3-methoxypropyl)-2-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-12-4-9-24-10-6-18-16(20(24)26)13-17-19(23-18)7-11-25(21(17)27)14-15-5-2-3-8-22-15/h2-3,5-8,10-11,13H,4,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGZKOZVQPRHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s pyrido[4,3-b][1,6]naphthyridine-1,9-dione core is shared with several analogs, but differences in substituents significantly influence properties. Key comparisons include:
*Calculated based on substituents and core structure.
Key Observations:
- Substituent Hydrophilicity: The 2-hydroxyethyl group in the cyclohexyl analog (C19H21N3O3) enhances water solubility compared to the target compound’s 3-methoxypropyl group, which introduces moderate lipophilicity .
- Aromatic vs.
- Synthetic Challenges: The methoxyazetidine-carbonyl substituent (C23H23N5O3) requires oxidation with mCPBA, indicating sensitivity to reactive conditions, whereas the target compound’s methoxypropyl group likely simplifies synthesis .
Biological Activity
The compound 2-(3-methoxypropyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
Biological Activity Overview
Naphthyridine derivatives possess a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its potential in various biological assays.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and Ki67 .
Table 1: Anticancer Activity of Related Naphthyridine Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | H1299 | 10.47 | DNA intercalation |
| Aaptamine | A549 | 15.03 | Apoptosis induction |
| Compound X | HeLa | 5.00 | p53-independent pathway |
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives against various bacterial strains. For example, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
Table 2: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound Y | Staphylococcus aureus | 32 μg/mL |
| Compound Z | Escherichia coli | 16 μg/mL |
The mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : Many naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.
- Modulation of Signaling Pathways : These compounds can affect various signaling pathways associated with cell survival and apoptosis.
Case Studies
- Study on Anticancer Effects : A study conducted on a series of naphthyridine compounds demonstrated that modifications to the pyridine ring significantly enhanced anticancer activity against multiple cancer cell lines. The study highlighted the importance of substituents in determining the efficacy and selectivity of these compounds .
- Antimicrobial Screening : In a comparative study of several naphthyridine derivatives, the target compound showed moderate activity against Candida albicans, suggesting potential for further development as an antifungal agent .
Q & A
Q. What synthetic methodologies are reported for synthesizing this compound?
The compound can be synthesized via multi-step reactions involving pyridine and naphthyridine precursors. Key steps include:
- Cyclization reactions using catalysts like PdCl₂ or Pd(p-MeC₆H₄)₃ under controlled temperatures (80–130°C) to form the naphthyridine core .
- Substitution reactions to introduce the 3-methoxypropyl and 2-pyridylmethyl groups, often employing tert-butyldimethylsilyl (TBS) or benzyl protecting groups to ensure regioselectivity .
- Recrystallization from solvents like toluene or methanol to purify the final product .
Q. How is the compound characterized structurally?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve complex stereochemical ambiguities, particularly for polymorphic forms .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally related 1,6-naphthyridine derivatives exhibit:
- Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of DNA gyrase .
- Antiviral potential through mechanisms analogous to acridone derivatives, as suggested by computational drug-likeness scores .
Q. What solvents and conditions stabilize this compound during storage?
- Store in anhydrous solvents like DMSO or DMF under inert gas (N₂/Ar) to prevent hydrolysis of the methoxypropyl group.
- Avoid prolonged exposure to light, as the pyridylmethyl moiety may undergo photodegradation .
Q. How is the purity of the compound validated?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like P(ONMe₂)₃ to enhance coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C → 130°C in 30 min) .
Q. How to resolve discrepancies in spectroscopic data between experimental and computational models?
- DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values.
- Dynamic NMR to assess rotational barriers in the pyridylmethyl group, which may cause signal splitting .
Q. What strategies mitigate byproduct formation during cyclization?
- Protecting group optimization : Replace TBS with acetyl groups to reduce steric hindrance .
- Additive screening : Introduce NaHCO₃ or Cs₂CO₃ to neutralize acidic byproducts and shift equilibrium toward the desired product .
Q. How to establish structure-activity relationships (SAR) for antimicrobial activity?
- Synthesize analogs with variations in:
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- Molecular docking (AutoDock Vina) to simulate binding to targets like DNA gyrase or viral proteases .
Data Contradiction Analysis
Q. Conflicting solubility data in DMSO and water: How to validate?
- Perform shake-flask experiments with UV-Vis quantification at saturated concentrations.
- Use Hansen solubility parameters to rationalize discrepancies based on polarity and hydrogen-bonding capacity .
Q. Unexpected cytotoxicity in mammalian cell lines: Mechanistic insights?
- Conduct ROS assays and mitochondrial membrane potential measurements to distinguish between general toxicity and target-specific effects.
- Compare with structurally similar naphthyridines lacking the pyridylmethyl group to isolate the toxicophore .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
